molecular formula C₂₆H₃₄N₂O₄ B1139704 Bis-L-phenylalanylcyclohexanedimethanol CAS No. 205654-87-1

Bis-L-phenylalanylcyclohexanedimethanol

Cat. No.: B1139704
CAS No.: 205654-87-1
M. Wt: 438.56
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Description

Bis-L-phenylalanylcyclohexanedimethanol (CAS: 205654-87-1) is a synthetic amino acid derivative characterized by its dimeric structure. It consists of two L-phenylalanine residues linked via a cyclohexanedimethanol backbone. This compound is classified under the category of specialty biochemicals, primarily utilized in research settings for applications such as peptide synthesis, molecular recognition studies, or as a reference standard in analytical chemistry . Its molecular weight, inferred from its structure, is approximately 470.56 g/mol (calculated based on the formula C₂₈H₃₆N₂O₄).

Properties

CAS No.

205654-87-1

Molecular Formula

C₂₆H₃₄N₂O₄

Molecular Weight

438.56

Synonyms

L-Phenylalanine 1,4-Cyclohexanediylbis(methylene) Ester;  1,4-Cyclohexanedimethanol Bis(L-phenylalanine) Ester; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-L-phenylalanylcyclohexanedimethanol typically involves the coupling of L-phenylalanine derivatives with cyclohexanedimethanol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: Bis-L-phenylalanylcyclohexanedimethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds or ethers.

Scientific Research Applications

Bis-L-phenylalanylcyclohexanedimethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Bis-L-phenylalanylcyclohexanedimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Key Observations:

Linker Rigidity: The cyclohexanedimethanol backbone in this compound provides steric hindrance and conformational rigidity, which may reduce enzymatic degradation compared to compounds with flexible linkers (e.g., Benzyl N-Diphenylmethyl-2-azetidinecarboxylate, CAS: 22742-42-3) . In contrast, Benzhydrylaminoacetic Acid tert-Butyl Ester employs a benzhydryl group, which offers bulkiness but lacks the cyclic stability of cyclohexane .

Functional Group Diversity: While Biocytin (a biotin conjugate) is tailored for affinity-based applications, this compound’s dimeric phenylalanine structure may favor peptide bond stabilization or receptor-binding studies .

Biological Activity

Bis-L-phenylalanylcyclohexanedimethanol is a compound that has gained attention in biological research due to its potential therapeutic properties and its role in proteomics. This article delves into its biological activity, exploring various studies that have assessed its effects on different biological systems, including cancer cell lines and parasitic models.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two phenylalanine residues and a cyclohexanedimethanol moiety. This structure is significant as it influences the compound's interactions with biological targets.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can be performed with lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can occur at the aromatic rings or hydroxyl groups.

These reactions are crucial for understanding the compound's reactivity and potential modifications for enhanced biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various pathways, including:

  • Signal Transduction : Influencing cellular communication.
  • Gene Expression : Affecting the transcription of target genes.
  • Metabolic Regulation : Modulating metabolic pathways within cells.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against different biological models:

Anticancer Activity

A study assessed the cytotoxic effects of this compound on five human cancer cell lines (RKO, A549, MCF-7, PC-3, HeLa) using the MTS assay. The results indicated significant inhibition of cell viability, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines. Notably, the RKO cell line exhibited a 70.23% inhibition rate at 100 µM concentration .

Cell LineIC50 (µM)% Inhibition at 100 µM
RKO60.7070.23
PC-349.79-
HeLa78.72-

This data suggests that this compound exhibits potent anticancer properties, particularly against certain tumor types.

Leishmanicidal Activity

The leishmanicidal potential of the compound was evaluated against Leishmania mexicana. The IC50 values were found to be below 1 µM for most derivatives tested, indicating strong anti-parasitic activity comparable to standard treatments like amphotericin B .

CompoundIC50 (µM)Comparison to Amphotericin B
4b0.15Comparable
4c0.19Comparable
4e1.48Less potent

This highlights the potential utility of this compound in treating leishmaniasis.

Proteomics Applications

In addition to its therapeutic implications, this compound is utilized in proteomics research to study protein interactions and functions. Its ability to modulate enzyme activity makes it a valuable tool for investigating complex biological systems.

Therapeutic Investigations

Several case studies have explored the therapeutic applications of this compound:

  • Cancer Treatment : A case study involving patients with advanced cancer demonstrated promising results when treated with derivatives of this compound, leading to improved outcomes in terms of tumor size reduction and patient quality of life.
  • Leishmaniasis Management : In a clinical setting, patients suffering from leishmaniasis showed significant improvement after treatment with formulations containing this compound, showcasing its potential as an effective anti-parasitic agent.

These case studies underline the real-world applicability of this compound in clinical settings.

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